BenchChemオンラインストアへようこそ!

(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol

Physicochemical Properties Drug-likeness Lipophilicity

(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol (CAS 2177297-27-5) is a complex organic compound belonging to the benzimidazole class, characterized by the simultaneous presence of bromine, fluorine, and isopropyl substituents on the benzene ring of the core, along with a hydroxymethyl group at the 2-position. This unique substitution pattern, in particular the combination of a heavy halogen (Br) and a light halogen (F), plus the N-isopropyl group, distinguishes it from simpler benzimidazole-methanol analogs and underpins its utility as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C11H12BrFN2O
Molecular Weight 287.13 g/mol
Cat. No. B8165240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol
Molecular FormulaC11H12BrFN2O
Molecular Weight287.13 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1CO
InChIInChI=1S/C11H12BrFN2O/c1-6(2)15-9-4-7(12)3-8(13)11(9)14-10(15)5-16/h3-4,6,16H,5H2,1-2H3
InChIKeyPDDCVSCSWNTTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol: A Key Halogenated Benzimidazole Scaffold for Pharmaceutical Intermediates


(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol (CAS 2177297-27-5) is a complex organic compound belonging to the benzimidazole class, characterized by the simultaneous presence of bromine, fluorine, and isopropyl substituents on the benzene ring of the core, along with a hydroxymethyl group at the 2-position . This unique substitution pattern, in particular the combination of a heavy halogen (Br) and a light halogen (F), plus the N-isopropyl group, distinguishes it from simpler benzimidazole-methanol analogs and underpins its utility as a versatile intermediate in medicinal chemistry and materials science [1].

Why (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol Cannot Be Readily Substituted by Other In-Class Compounds


The specific substitution pattern of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is critical for its role as a synthetic intermediate and potential bioactive molecule. Simply swapping it with a non-halogenated analog like (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol or a variant lacking the hydroxymethyl handle (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole) will drastically alter its reactivity, physicochemical properties, and potential for downstream functionalization. The presence of both fluorine and bromine atoms on the benzene ring finely tunes electronic properties and intermolecular interactions, such as hydrogen bonding and C–F…π contacts, which are absent in non-fluorinated or mono-halogenated analogs [1]. Furthermore, the N-isopropyl group introduces steric bulk and lipophilicity that the corresponding N–H or N-methyl compounds lack, fundamentally changing the molecule's solubility profile and biological target engagement. The quantitative evidence below substantiates why this specific compound occupies a distinct and non-interchangeable position among its closest analogs.

Quantitative Differentiation Evidence for (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol vs. Closest Analogs


Physicochemical Differentiation: Computational LogP and Topological Polar Surface Area (TPSA) vs. Non-Halogenated Analog

The insertion of bromine and fluorine atoms significantly alters the lipophilicity and polarity of the benzimidazole-methanol scaffold. The target compound exhibits a computed XLogP of approximately 2.5 and a TPSA of 38.1 Ų. In contrast, the non-halogenated analog (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol (CAS 305347-19-7) has an XLogP of 1.3 and a TPSA of 38.05 Ų . The +1.2 log unit increase in lipophilicity for the target compound is directly attributable to the 6-bromo and 4-fluoro substituents, which enhances its predicted membrane permeability and potential for hydrophobic target binding pockets.

Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Utility Differentiation: The Hydroxymethyl Handle Enables Divergent Functionalization vs. 2-Methyl Analog

The target compound's primary alcohol group at the 2-position provides a reactive handle for esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement. The 2-methyl analog, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8), which is the direct Abemaciclib intermediate, lacks this versatility; its methyl group is chemically inert under standard coupling conditions. While quantitative yield data for derivatization reactions are not published in head-to-head format, the structural difference represents a fundamental divergence in synthetic utility .

Synthetic Chemistry Intermediate Reactivity Functional Group Handles

Molecular Weight Differentiation vs. Tertiary Alcohol and Ketone Analogs Impacts Procurement Strategy

The target compound has a molecular weight (MW) of 287.13 g/mol, sitting in the desirable 'fragment-like' space for early-stage drug discovery. The tertiary alcohol analog, 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol (CAS 2380323-07-7, MW 315.18), and the ketone analog, 1-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone (CAS not listed, est. MW 299.14), are both heavier. The +28.05 Da and +12.01 Da mass difference for the tertiary alcohol and ketone, respectively, places them further from the ideal fragment MW range (<300 Da) .

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness

Crystal Packing and Intermolecular Interaction Evidence: Dual Halogenation Imparts Unique Solid-State Properties

Research on a systematic series of fluorinated (benzo[d]imidazol-2-yl)methanols by Romanov et al. (2020) demonstrated that the number and position of fluorine atoms directly correlate with the dimensionality of the H-bonded structure. Compounds with more fluorine atoms engaged in additional C–F…π interactions, affecting crystal packing. While the specific target compound was not included in that study, extrapolation from the series suggests that the dual Br/F substitution pattern would produce a unique 2D or 3D hydrogen-bonded network distinct from mono-fluorinated or non-halogenated analogs. The 4-fluoro group alone is known to participate in C–F…π interactions, and an additional 6-bromo substituent can act as a halogen-bond donor, affecting solubility, melting point, and formulation behavior [1].

Crystal Engineering Solid-State Chemistry Halogen Bonding

Safety and Handling Profile: GHS Classification of Closest Structural Analog Indicates Respiratory and Dermal Hazards

The structurally similar compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8) carries GHS hazard statements: H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . While the specific GHS classification for the target compound's exact CAS (2177297-27-5) is not yet codified in global harmonized databases, the shared 6-bromo-4-fluoro-1-isopropyl-benzimidazole core implies analogous toxicity and handling requirements. Procurement and handling SOPs must anticipate these hazards.

Safety GHS Classification Handling Precautions

Optimal Application Scenarios for (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol Based on Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases

With a molecular weight of 287.13 g/mol and a computed XLogP of ~2.5, this compound falls squarely within the Rule of Three (RO3) space for fragment screening [1]. The hydroxymethyl handle provides a synthetic linchpin for fragment growing or linking strategies, while the bromine atom serves both as a heavy atom for X-ray crystallography phasing and as a potential halogen-bond anchor in the target binding site. In contrast to the non-halogenated analog (XLogP 1.3), the enhanced lipophilicity of this compound makes it more suitable for targeting hydrophobic kinase pockets.

Crystal Engineering and Solid-State Formulation Pre-Screening

The dual halogenation (Br and F) on the benzimidazole core is anticipated to produce a higher-dimensionality H-bonded network in the solid state, as demonstrated by Romanov et al. (2020) for related fluorinated benzimidazole methanols [1]. This property is crucial for laboratories conducting polymorph screening or cocrystallization studies, where the bromine substituent can serve as a robust halogen-bond donor to coformers containing pyridine, carbonyl, or amine groups.

Synthesis of Abemaciclib Analogues and Derivatives with Modified 2-Position Chains

While 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is the established intermediate for Abemaciclib, the presence of a reactive hydroxymethyl group instead of the inert methyl on the target compound allows medicinal chemists to synthesize analogs with 2-position variations—such as ethers, esters, or amides—that would be inaccessible from the 2-methyl intermediate without resorting to harsh C–H functionalization conditions [1]. This makes it a strategic procurement choice for CDK inhibitor optimization programs.

Halogen-Bonding Investigations in Biological Systems

The combination of a carbon–bromine bond (strong σ-hole donor) and a C–F moiety (weak hydrogen-bond acceptor, can engage in orthogonal C–F…π interactions) makes this molecule a powerful probe for studying halogen bonding in protein-ligand complexes. The hydroxymethyl group provides an attachment point for biotin or fluorophore tags without disrupting the halogen bonding functionality, unlike the 2-methyl analog which lacks this versatile conjugation handle [1].

Quote Request

Request a Quote for (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.